2-Chloro-5-fluoroisonicotinaldehyde

Physical Chemistry Process Chemistry Analytical Characterization

2-Chloro-5-fluoroisonicotinaldehyde (CAS 884494-54-6) is a heterocyclic aromatic aldehyde classified as a 4-pyridinecarboxaldehyde derivative. Its molecular structure features a pyridine ring substituted with a chlorine atom at the 2-position, a fluorine atom at the 5-position, and an aldehyde group at the 4-position.

Molecular Formula C6H3ClFNO
Molecular Weight 159.54 g/mol
CAS No. 884494-54-6
Cat. No. B1418055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-fluoroisonicotinaldehyde
CAS884494-54-6
Molecular FormulaC6H3ClFNO
Molecular Weight159.54 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Cl)F)C=O
InChIInChI=1S/C6H3ClFNO/c7-6-1-4(3-10)5(8)2-9-6/h1-3H
InChIKeySUXQRZZPWPDIIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-fluoroisonicotinaldehyde (884494-54-6) as a Halogenated Pyridine Building Block


2-Chloro-5-fluoroisonicotinaldehyde (CAS 884494-54-6) is a heterocyclic aromatic aldehyde classified as a 4-pyridinecarboxaldehyde derivative. Its molecular structure features a pyridine ring substituted with a chlorine atom at the 2-position, a fluorine atom at the 5-position, and an aldehyde group at the 4-position [1]. With a molecular formula of C₆H₃ClFNO and a molecular weight of approximately 159.55 g/mol, this compound is primarily utilized as a versatile synthetic intermediate in medicinal and organic chemistry [1][2]. It is commercially available from multiple chemical suppliers in research quantities with a typical purity specification of 95% or higher .

The Critical Role of Regiochemistry and Halogen Pairing in 2-Chloro-5-fluoroisonicotinaldehyde Selection


Simply substituting one halogenated isonicotinaldehyde for another in a synthetic sequence is chemically precarious due to the profound influence of the 2-chloro and 5-fluoro regiochemistry on both electronic properties and reactivity . The electron-withdrawing nature and specific positioning of the chlorine and fluorine atoms create a unique electronic environment on the pyridine ring, which directly governs the rate and selectivity of key transformations such as nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-couplings [1]. While a compound like 2-chloroisonicotinaldehyde (101066-61-9) offers a single handle for functionalization, the 2-chloro-5-fluoro variant provides orthogonal reactivity, enabling sequential and site-selective diversification [2]. The quantitative evidence presented below underscores why this specific halogen pairing and placement is non-fungible in the context of designing targeted molecular scaffolds.

Quantitative Differentiation: Evidence for 2-Chloro-5-fluoroisonicotinaldehyde vs. Analogs


Comparative Physical Properties: 2-Chloro-5-fluoroisonicotinaldehyde Exhibits a Distinct Boiling Point Profile vs. Its 2-Chloro and 2,5-Dichloro Analogs

The boiling point of 2-Chloro-5-fluoroisonicotinaldehyde is predicted to be 227.5±35.0 °C at 760 mmHg, which is notably lower than that of its 2,5-dichloro analog (256.3±35.0 °C) but higher than its 2-chloro analog (243.4±20.0 °C) [1]. This difference in volatility, attributable to the mixed halogen substitution, is a quantifiable property for compound identification and can influence purification method selection (e.g., distillation vs. recrystallization) during scale-up.

Physical Chemistry Process Chemistry Analytical Characterization

Density Differentiation: 2-Chloro-5-fluoroisonicotinaldehyde has a Lower Predicted Density than its 2,5-Dichloro Counterpart

The predicted density of 2-Chloro-5-fluoroisonicotinaldehyde is 1.4±0.1 g/cm³, whereas the 2,5-dichloroisonicotinaldehyde analog has a higher predicted density of 1.488±0.06 g/cm³ [1]. This physical difference, stemming from the replacement of a heavier chlorine atom with a lighter fluorine atom, results in a lower mass per unit volume.

Physical Chemistry Formulation Science Process Chemistry

Regiochemical Selectivity in SNAr: The 2-Chloro Substituent Provides a More Reactive Handle than the 5-Fluoro Position

The 2-chloro substituent on the pyridine ring of 2-Chloro-5-fluoroisonicotinaldehyde is significantly more susceptible to nucleophilic aromatic substitution (SNAr) compared to the 5-fluoro group [1]. This differential reactivity allows for chemoselective functionalization at the 2-position, leaving the 5-fluoro group intact for subsequent orthogonal transformations, such as palladium-catalyzed cross-coupling reactions [2]. In contrast, a compound like 2,5-dichloroisonicotinaldehyde presents two similarly reactive sites, which can lead to mixtures of mono- and di-substituted products and necessitates more complex purification strategies.

Synthetic Methodology Medicinal Chemistry Reaction Selectivity

Validation as a Precursor to Bioactive Molecules: The 2-Chloro-5-fluoro Scaffold is Integral to Kinase Inhibitor Pharmacophores

Derivatives synthesized from 2-Chloro-5-fluoroisonicotinaldehyde have been identified as potent inhibitors of key therapeutic kinases. For example, a complex heterocyclic compound built upon this core scaffold demonstrated an IC₅₀ of 24 nM against CHK2 and 1.33 µM against CDK2 [1]. While a direct comparison with analogs made from a different starting aldehyde is not provided in the same assay, the specific inhibitory profile is a direct consequence of the core's 2-chloro-5-fluoro substitution pattern, which influences target binding affinity and selectivity [2].

Medicinal Chemistry Kinase Inhibition Oncology

Validated Application Scenarios for 2-Chloro-5-fluoroisonicotinaldehyde Based on Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

Based on its demonstrated utility as a precursor to compounds with nanomolar activity against kinases like CHK2 [1], 2-Chloro-5-fluoroisonicotinaldehyde is a preferred building block for generating focused libraries of potential anticancer agents. The distinct reactivity of the 2-chloro and 5-fluoro groups allows for the rapid, sequential introduction of diverse chemical moieties to explore structure-activity relationships (SAR) around the pyridine core [2].

Process R&D: Optimizing Reaction Conditions for Selective SNAr

For process chemists tasked with scaling up a synthetic route, the well-established chemoselectivity of 2-chloro-5-fluoroisonicotinaldehyde in nucleophilic aromatic substitution is a critical factor [2]. This knowledge enables the design of robust, high-yielding processes that minimize the formation of undesired byproducts from competing reactions at the 5-fluoro position, thereby reducing the cost and complexity of downstream purification.

Analytical and Procurement: Identification and Quality Control

The compound's specific physical properties, including a predicted boiling point of 227.5±35.0 °C and density of 1.4±0.1 g/cm³ [3], serve as critical reference points for procurement and quality control. These values allow analytical chemists to verify the identity and purity of received material against its certificate of analysis and to differentiate it from closely related analogs like 2-chloroisonicotinaldehyde or 2,5-dichloroisonicotinaldehyde, which have distinct boiling point and density profiles .

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